4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol
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Overview
Description
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol is an organic compound that features a thiazole ring substituted with a dimethoxyphenyl group and a benzene ring with two hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
For instance, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor
Mode of Action
For example, a compound with a similar structure, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
Biochemical Pathways
For instance, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor , which suggests that it may affect the monoamine neurotransmitter pathway.
Pharmacokinetics
For instance, 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, is insoluble in water but soluble in methanol . This suggests that the compound’s solubility in various solvents could influence its absorption and distribution in the body.
Result of Action
For instance, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor , suggesting that it may affect neurotransmitter levels in the brain.
Action Environment
For instance, 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, should be stored in a cool place and kept away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol typically involves the formation of the thiazole ring followed by the introduction of the dimethoxyphenyl and benzene-1,2-diol groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 3,4-dimethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiazole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid: This compound has a similar thiazole ring and dimethoxyphenyl group but differs in the acetic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-21-15-6-4-11(8-16(15)22-2)17-18-12(9-23-17)10-3-5-13(19)14(20)7-10/h3-9,19-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHRTPSFLWXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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